molecular formula C17H20N4O2S B2743856 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone CAS No. 2034489-86-4

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2743856
CAS No.: 2034489-86-4
M. Wt: 344.43
InChI Key: KPLPGKDAVVGIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Pharmacophore Modeling

One study explored the molecular interactions of a cannabinoid receptor antagonist, highlighting its conformational analysis and pharmacophore modeling. This research provides insights into how similar compounds might interact with cannabinoid receptors, offering a basis for developing new therapeutic agents targeting these receptors (Shim et al., 2002).

Antimicrobial and Antimycobacterial Activity

Another study focused on the synthesis of nicotinic acid hydrazide derivatives, demonstrating their antimycobacterial activity. This suggests that compounds with similar structures could be explored for their antimicrobial properties, potentially leading to new treatments for bacterial infections (R.V.Sidhaye et al., 2011).

Heterocyclic Compound Synthesis

Research on the heterocyclic replacement of central phenyl cores in diamine-based histamine H3 receptor antagonists includes the synthesis and screening of compounds with potential CNS activity. Such studies are crucial for developing new drugs with improved efficacy and selectivity (Swanson et al., 2009).

Anticancer Activity

The synthesis and study of thiophene containing 1,3-diarylpyrazole derivatives for anticancer activity against various cancer cell lines highlight the potential of structurally related compounds in cancer therapy. This research underscores the importance of structure-activity relationships in designing effective anticancer agents (Inceler et al., 2013).

Synthesis and Structural Analysis

A study on the synthesis, structural exploration, and Hirshfeld surface analysis of a bioactive heterocycle emphasizes the significance of structural analysis in understanding the bioactivity of heterocyclic compounds. This research can guide the design of new compounds with enhanced biological activities (Prasad et al., 2018).

Properties

IUPAC Name

[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-16(13-4-10-24-12-13)19-6-8-20(9-7-19)17(23)15-11-14-3-1-2-5-21(14)18-15/h4,10-12H,1-3,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLPGKDAVVGIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CSC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.